1-Hydroxy-2-heptadecen-4-one
Description
1-Hydroxy-2-heptadecen-4-one (C₁₇H₃₂O₂) is a long-chain aliphatic ketone with a hydroxyl group at position 1, a double bond at position 2, and a ketone at position 4. These features may influence solubility, reactivity, and biological interactions .
Properties
CAS No. |
142465-60-9 |
|---|---|
Molecular Formula |
C62H95N16O28P |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
(E)-1-hydroxyheptadec-2-en-4-one |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(19)15-13-16-18/h13,15,18H,2-12,14,16H2,1H3/b15-13+ |
InChI Key |
HHFNZZVOFFAAFC-FYWRMAATSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)C=CCO |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)/C=C/CO |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)C=CCO |
Synonyms |
1-Hydroxy-2-heptadecen-4-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between 1-Hydroxy-2-heptadecen-4-one and related compounds:
Physicochemical Properties
- Polarity and Solubility: The hydroxy and ketone groups in this compound enhance polarity compared to 1-Heptadecene (nonpolar), improving solubility in polar solvents like acetone or methanol.
- Thermal Stability: Quinone derivatives (e.g., Irisquinone) exhibit lower thermal stability due to redox-active quinone cores, whereas this compound’s ketone group is less reactive under standard conditions .
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